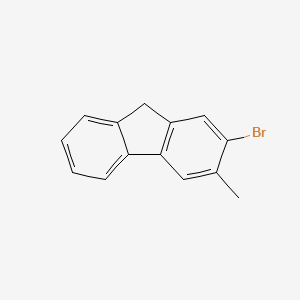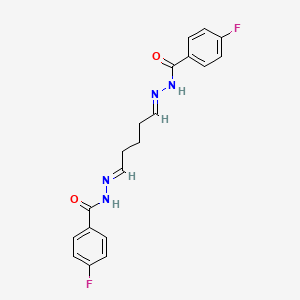![molecular formula C14H10BrClN2O4 B11547171 2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11547171.png)
2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Formation of the imine: This involves the reaction of 3-chloro-4-methoxyaniline with 2-bromo-4-nitrobenzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction: The imine group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Substitution: Formation of various substituted phenols.
Reduction: Formation of amines from imines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-[(E)-[(2,4,6-tribromophenylimino)methyl]-4-chlorophenol: Similar structure but with additional bromine atoms.
3-Chloro-2-[(E)-[(4-nitrophenyl)imino]methyl]phenol: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the combination of bromine, chlorine, methoxy, and nitro groups in its structure. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C14H10BrClN2O4 |
|---|---|
Molekulargewicht |
385.59 g/mol |
IUPAC-Name |
2-bromo-6-[(3-chloro-4-methoxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H10BrClN2O4/c1-22-13-3-2-9(5-12(13)16)17-7-8-4-10(18(20)21)6-11(15)14(8)19/h2-7,19H,1H3 |
InChI-Schlüssel |
XUIJPXOOMBLTGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547088.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11547112.png)

![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11547124.png)

![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11547140.png)
![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11547160.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11547169.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547173.png)
![3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11547175.png)
![(2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547183.png)


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11547200.png)